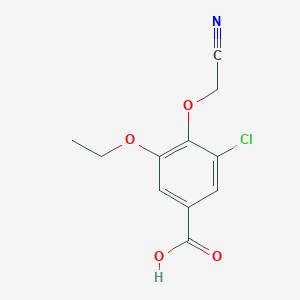![molecular formula C17H14ClN3O3 B2889546 2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286720-59-9](/img/structure/B2889546.png)
2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with phenoxymethyl chloride in the presence of a base such as potassium carbonate.
Acylation: The final step involves the acylation of the oxadiazole derivative with 2-chlorophenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the phenyl and oxadiazole rings.
Reduction: Products include hydrazine derivatives.
Substitution: Products include substituted derivatives at the chlorophenyl group.
Scientific Research Applications
2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound has been used in studies related to enzyme inhibition and receptor binding.
Industry: It has applications in the development of agrochemicals and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring is known to interact with biological macromolecules, leading to inhibition of enzyme activity or modulation of receptor function. The phenoxymethyl and chlorophenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
- 2-(2-chlorophenyl)-N-(5-(phenylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the phenoxymethyl group, which enhances its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-14-9-5-4-6-12(14)10-15(22)19-17-21-20-16(24-17)11-23-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSWEHBQPXYCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
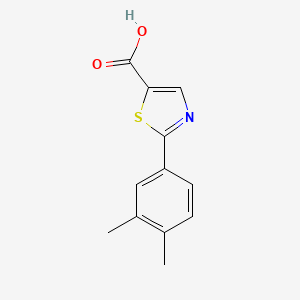
![(2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2889464.png)
![N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride](/img/structure/B2889466.png)
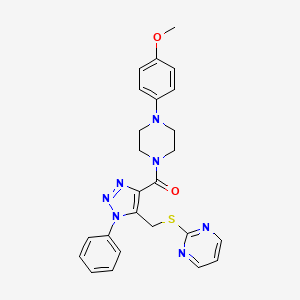

![4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2889470.png)
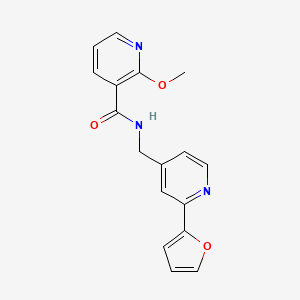
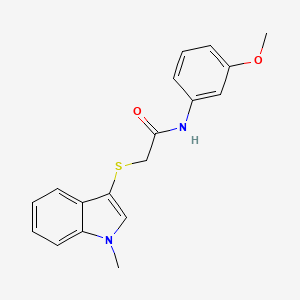
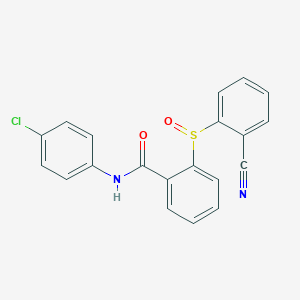
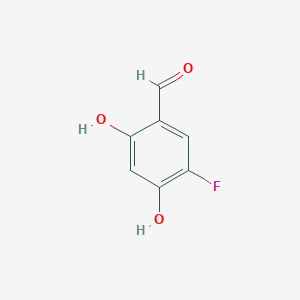
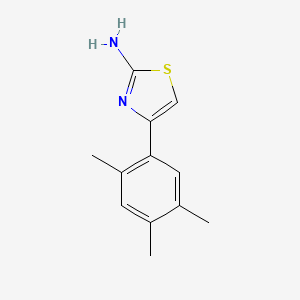
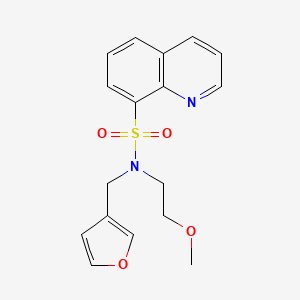
![4-[(2,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2889482.png)
